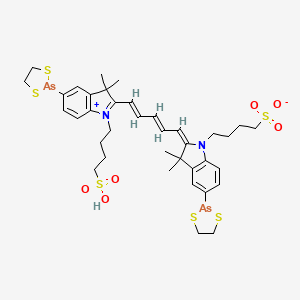![molecular formula C22H24N4O B1384633 1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide CAS No. 2160555-53-1](/img/structure/B1384633.png)
1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Overview
Description
“1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide” is a chemical compound with the molecular formula C22H24N4O and a molecular weight of 360.5 g/mol12. It is structurally similar to known synthetic cannabinoids1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that it’s available for purchase from various chemical suppliers314, which suggests that its synthesis is within the capabilities of modern synthetic chemistry.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C22H24N4O12. Unfortunately, I couldn’t find more detailed information on its molecular structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 360.5 g/mol12. Unfortunately, I couldn’t find more detailed information on its physical and chemical properties.
Scientific Research Applications
Methylation of Pyridine Moiety for Analgesic Properties
- Research Focus: Modification of the pyridine moiety in molecules for optimizing biological properties, specifically for analgesic applications.
- Findings: Methylation at position 8 of pyrido[1,2-a]pyrimidine nucleus enhances the analgesic properties, especially in para-substituted derivatives.
- Relevance: This study demonstrates the potential of chemical modifications in pyridine moieties for pharmaceutical applications (Ukrainets et al., 2015).
Glycine Transporter 1 Inhibitor
- Research Focus: Development of a glycine transporter 1 inhibitor using a structurally diverse compound.
- Findings: The compound showed potent inhibitory activity and favorable pharmacokinetics, indicating potential for CNS-related applications.
- Relevance: Indicates how structurally similar compounds can be applied in neuroscience and pharmacology (Yamamoto et al., 2016).
Synthetic Route from 1-Substituted 2-Aminopyrroles
- Research Focus: Synthesis of 1H-pyrrolo[2,3-b]pyridines using a novel route from 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles.
- Findings: The study provides a new method for synthesizing these compounds, indicating versatility in chemical synthesis.
- Relevance: Shows the potential for creating diverse compounds from similar chemical structures for various applications (Brodrick & Wibberley, 1975).
Synthesis of Key Pharmaceutical Intermediates
- Research Focus: Development of synthesis methods for key pharmaceutical intermediates.
- Findings: The synthesis involved a palladium-catalyzed cyanation/reduction sequence, showcasing advanced chemical synthesis techniques.
- Relevance: Demonstrates the complex synthesis processes that can be involved in creating pharmaceutical compounds (Wang et al., 2006).
Antimicrobial Activity of Pyrimidine Derivatives
- Research Focus: Synthesis and evaluation of pyrimidine derivatives for antimicrobial applications.
- Findings: The synthesized compounds showed potential antimicrobial activities, indicating their use in medicinal chemistry.
- Relevance: Highlights the importance of pyrimidine derivatives, similar in structure to the compound , in developing antimicrobial agents (Rathod & Solanki, 2018).
Safety And Hazards
I couldn’t find specific safety and hazard information for this compound. However, given its structural similarity to synthetic cannabinoids1, it’s reasonable to assume that it may have similar risks, including potential for abuse and adverse health effects.
Future Directions
The future directions for this compound are not clear from the available information. As with any chemical compound, further research would be needed to fully understand its properties and potential applications.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature or contact a chemical supplier.
properties
IUPAC Name |
1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)pyrrolo[2,3-b]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-22(2,17-10-5-3-6-11-17)25-21(27)19-16-26(15-8-4-7-13-23)20-18(19)12-9-14-24-20/h3,5-6,9-12,14,16H,4,7-8,15H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPZVGXELGJCHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=C2C=CC=N3)CCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501343264 | |
| Record name | 1-(4-Cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501343264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
CAS RN |
2160555-53-1 | |
| Record name | 1-(4-Cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501343264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime](/img/structure/B1384554.png)
![6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384558.png)
![1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1384559.png)


![1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384563.png)
![1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine](/img/structure/B1384564.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B1384565.png)


![1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384570.png)
